[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
Overview
Description
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide under specific conditions to form the thiazole ring. This is followed by the reaction with ethyl isocyanate to introduce the urea moiety. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this receptor, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazole derivatives: Compounds such as sulfathiazole and tiazofurin, which also contain the thiazole ring and exhibit antimicrobial and anticancer activities.
Thiophene derivatives: Compounds like thiophene-2-carbaldehyde, which serve as precursors in the synthesis of more complex molecules.
These similar compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea, with the CAS number 1971133-39-7, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiophene and thiazole moiety, contributing to its potential pharmacological properties.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 266.30 g/mol
- IUPAC Name : [(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
- InChIKey : TWTQUZFBNJGIMD-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by a reaction with ethyl isocyanate to introduce the urea moiety. Common solvents used include ethanol or methanol under controlled heating conditions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cell proliferation and survival. This inhibition leads to apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with IC values indicating potent inhibition of bacterial growth .
Anti-inflammatory Potential
While no significant anti-inflammatory activity was observed in certain studies against NF-kB mediated transcription in human chondrosarcoma cells, other derivatives of urea and thiourea have demonstrated varying degrees of anti-inflammatory effects, suggesting that modifications to the structure may enhance this activity .
Larvicidal Activity
This compound has also been evaluated for its larvicidal properties against Aedes aegypti, showing effective mortality rates at specific concentrations .
Case Studies and Experimental Findings
Properties
IUPAC Name |
[(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQUZFBNJGIMD-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CN=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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